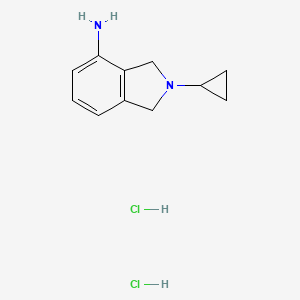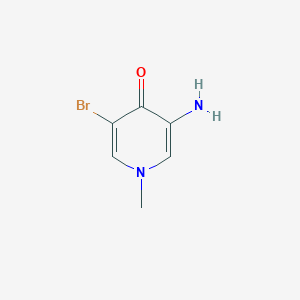
4-Aminopyridine-2-carboximidamide dihydrochloride
概要
説明
4-Aminopyridine-2-carboximidamide dihydrochloride is a chemical compound that has been studied in the field of neurology . It is used as a research tool in characterizing subtypes of the potassium channel .
Molecular Structure Analysis
The molecular structure of 4-Aminopyridine-2-carboximidamide dihydrochloride is represented by the InChI code1S/C6H8N4.2ClH/c7-4-1-2-10-5 (3-4)6 (8)9;;/h1-3H, (H2,7,10) (H3,8,9);2*1H . The molecular weight of the compound is 209.08 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The IUPAC name of the compound is 4-aminopicolinimidamide dihydrochloride .科学的研究の応用
4-Aminopyridine-2-carboximidamide dihydrochloride: Scientific Research Applications:
Neurological Disorders Treatment
4-Aminopyridine has shown promise in treating neurological disorders such as epilepsy, ataxia, and cognitive impairments. It has been well-tolerated in clinical trials up to certain dosages and is considered a tailored treatment for specific encephalopathies .
Adsorption Efficiency in Nanoparticles
Research indicates that analogues of 4-Aminopyridine, like ferric oxyhydroxide nanoparticles, have superior adsorption capabilities. This property is significant for environmental applications such as water purification .
Restoring Axonal Function
Clinically, 4-Aminopyridine has been effective in diseases with impaired nerve conduction, offering potential therapeutic benefits for conditions like downbeat nystagmus or cerebellar ataxia. It also exhibits immunomodulatory effects on T cells and may support neuronal repair .
作用機序
Target of Action
The primary target of 4-Aminopyridine-2-carboximidamide dihydrochloride is the KCNA2 potassium channel . This channel plays a crucial role in maintaining the resting membrane potential and controlling the duration of the action potential in neurons .
Mode of Action
4-Aminopyridine-2-carboximidamide dihydrochloride acts as a potassium channel blocker . It antagonizes the gain-of-function defects caused by variants in the KV1.2 subunit, reducing current amplitudes and negative shifts of steady-state activation . This results in an increase in the firing rate of transfected neurons .
Biochemical Pathways
The compound affects the potassium conductance pathway . By blocking the KCNA2 potassium channel, it disrupts the normal flow of potassium ions, which can lead to changes in the electrical activity of the neuron . The downstream effects of this disruption can vary, but they often result in increased neuronal excitability .
Pharmacokinetics
It is known that the compound is a powder at room temperature , suggesting that it could be administered orally or intravenously
Result of Action
The blockade of the KCNA2 potassium channel by 4-Aminopyridine-2-carboximidamide dihydrochloride leads to increased neuronal excitability . This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in patients with KCNA2-encephalopathy, treatment with 4-Aminopyridine-2-carboximidamide dihydrochloride has been shown to improve gait, ataxia, alertness, cognition, and speech .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-aminopyridine-2-carboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-4-1-2-10-5(3-4)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYTZMNEJHYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-2-carboximidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)
![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)

amine hydrochloride](/img/structure/B1377447.png)
![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)



